

Check Availability & Pricing

# The Discovery and Development of Ravuconazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Ravuconazole-d4 |           |
| Cat. No.:            | B066598         | Get Quote |

#### Introduction

Ravuconazole, also known as BMS-207147 or ER-30346, is a second-generation triazole antifungal agent characterized by its broad spectrum of activity and extended half-life.[1][2] Although its development was discontinued in 2007, its oral prodrug, fosravuconazole, has since been approved in Japan for the treatment of onychomycosis, renewing interest in its therapeutic potential.[3][4] This technical guide provides an in-depth review of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of ravuconazole, tailored for researchers, scientists, and drug development professionals.

### **Discovery and Synthesis**

Ravuconazole was initially discovered by Eisai Co., Ltd. and subsequently licensed to Bristol-Myers Squibb (BMS) for development.[5] The synthesis of ravuconazole has been approached through various methods, with a robust, multikilogram scale process being developed to ensure safety and efficiency.[6][7] A key process developed by BMS starts from lactate, proceeding through the formation of an aryl ketone, a Corey-Chaykovsky epoxidation, and a subsequent triazole-mediated epoxide opening to form the core structure.[5] The final steps involve the formation of a thioamide and condensation to create the thiazole ring, completing the synthesis of ravuconazole.[5][8]

Due to ravuconazole's poor water solubility, efforts were focused on developing water-soluble prodrugs to enable intravenous administration.[9] This led to the synthesis of phosphonooxymethyl derivatives, such as the di-lysine phosphoester prodrug BMS-379224,







which is highly soluble and efficiently converts to the active parent compound in vivo.[9] Another successful prodrug is fosravuconazole L-lysine ethanolate (F-RVCZ), which improves oral bioavailability and has been clinically developed and approved.[3][5]





Click to download full resolution via product page

A simplified workflow for the chemical synthesis of ravuconazole.



### **Mechanism of Action**

Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol  $14\alpha$ -demethylase (CYP51).[10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[10][13]

By binding to the heme iron in CYP51, ravuconazole blocks the conversion of lanosterol to ergosterol.[7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic  $14\alpha$ -methylated sterol precursors in the fungal cell membrane.[10][13] The resulting altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration. [11][14] Ravuconazole exhibits high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile.[10]



Click to download full resolution via product page

Mechanism of action of ravuconazole via inhibition of the ergosterol biosynthesis pathway.

# Preclinical Development In Vitro Activity

Ravuconazole demonstrates potent, broad-spectrum activity against a wide range of clinically relevant fungi. It is highly active against most species of Candida, Cryptococcus neoformans,



and Aspergillus.[5][15] Notably, it retains activity against many fluconazole-resistant isolates, although elevated MICs have been observed for some resistant strains of Candida glabrata and Candida tropicalis.[5][16] Its in vitro potency against Aspergillus species is comparable to that of voriconazole and greater than that of itraconazole and amphotericin B.[5][15] However, its activity is limited against species of Fusarium, Scedosporium, and Zygomycetes.[4]

| Fungal<br>Species       | No. of Isolates | Ravuconazole<br>MIC50 (µg/mL) | Ravuconazole<br>MIC90 (µg/mL) | Reference |
|-------------------------|-----------------|-------------------------------|-------------------------------|-----------|
| Candida albicans        | 3,923           | 0.015                         | 0.03                          | [16]      |
| Candida glabrata        | 868             | 0.25                          | 1                             | [16]      |
| Candida<br>parapsilosis | 609             | 0.03                          | 0.06                          | [16]      |
| Candida<br>tropicalis   | 557             | 0.03                          | 0.06                          | [16]      |
| Candida krusei          | 291             | 0.12                          | 0.25                          | [16]      |
| Cryptococcus neoformans | 541             | 0.12                          | 0.25                          | [17]      |
| Aspergillus fumigatus   | 134             | 0.5                           | 1                             | [15]      |
| Aspergillus<br>flavus   | 59              | 1                             | 2                             | [15]      |
| Aspergillus niger       | 29              | 1                             | 2                             | [15]      |
| Aspergillus<br>terreus  | 21              | 1                             | 2                             | [15]      |

### In Vivo Efficacy in Animal Models

The efficacy of ravuconazole has been demonstrated in various animal models of fungal infections. In murine models of mucosal candidiasis, ravuconazole was effective in reducing fungal burden and showed dose-responsive improvement.[18] In a rat model of intra-abdominal abscesses caused by C. albicans, ravuconazole significantly decreased viable cell counts and



was found to be at least as effective as fluconazole and itraconazole.[19] In an immunosuppressed rabbit model of invasive aspergillosis, oral ravuconazole eliminated mortality, cleared Aspergillus antigen from serum, and sterilized tissues, showing efficacy comparable to amphotericin B.[8][20]

| Animal Model                                          | Fungal<br>Pathogen                  | Dosing<br>Regimen              | Key Outcome                                                            | Reference |
|-------------------------------------------------------|-------------------------------------|--------------------------------|------------------------------------------------------------------------|-----------|
| Immunosuppress<br>ed Rabbit                           | Aspergillus<br>fumigatus            | 30 mg/kg/day<br>(oral)         | 100% survival<br>vs. 0% in<br>controls                                 | [8][20]   |
| SCID Mice<br>(Mucosal<br>Candidosis)                  | Candida albicans                    | 25 mg/kg/day<br>(oral)         | Superior to<br>fluconazole; 50%<br>of mice cleared<br>infection        | [18]      |
| Rat (Intra-<br>abdominal<br>Abscess)                  | Candida albicans                    | 10 mg/kg twice<br>daily (oral) | Significantly decreased viable cell counts vs. untreated               | [19]      |
| Murine (Vaginal<br>Candidosis)                        | Candida albicans<br>(FLC-resistant) | 20 mg/kg twice<br>daily (oral) | More effective<br>than single daily<br>dose in reducing<br>fungal load | [21]      |
| Neutropenic<br>Murine<br>(Disseminated<br>Candidosis) | Candida albicans                    | Various                        | AUC/MIC ratio was the critical PK/PD parameter for efficacy            | [22]      |

# Clinical Development Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species and in humans, revealing key characteristics of the drug. Ravuconazole exhibits a long terminal half-life, which



in humans can extend to 115 hours after multiple oral doses.[17] It is highly protein-bound (approximately 98%).[17] In rabbits, ravuconazole demonstrated linear pharmacokinetics at lower doses, with non-linear disposition observed at higher doses, suggesting saturable clearance.[19] The drug achieves substantial tissue concentrations, including in the brain, liver, lung, and kidney.[19] The critical pharmacodynamic parameter associated with efficacy in a murine candidiasis model was determined to be the area under the concentration-time curve to MIC ratio (AUC/MIC).[22]

| Species                    | Dose                                | C <sub>max</sub><br>(µg/mL) | AUC<br>(μg·h/mL) | T <sub>1</sub> / <sub>2</sub> (h) | Protein<br>Binding<br>(%) | Referenc<br>e |
|----------------------------|-------------------------------------|-----------------------------|------------------|-----------------------------------|---------------------------|---------------|
| Rat                        | 10 mg/kg<br>(oral)                  | 1.68                        | N/A              | N/A                               | N/A                       | [5]           |
| Rabbit                     | 10 mg/kg<br>(IV)                    | 18.06                       | 55.48            | 25.13                             | N/A                       | [19]          |
| Rabbit                     | 30 mg/kg<br>(oral)                  | ~1.5 (at<br>3h)             | N/A              | ~13                               | N/A                       | [20]          |
| Human                      | 400<br>mg/day<br>(oral, 14<br>days) | 6.02                        | 119.12           | 115                               | ~98                       | [17]          |
| Mouse<br>(Neutropen<br>ic) | N/A                                 | N/A                         | N/A              | 3.9 - 4.8                         | 95.8                      | [22]          |

### **Clinical Trials**

While the development of ravuconazole itself was halted, its prodrug, fosravuconazole, has advanced through clinical trials, leading to its approval in Japan for onychomycosis.[3] A pivotal Phase III, multicenter, double-blind, randomized, placebo-controlled study was conducted in Japan to evaluate the efficacy and safety of fosravuconazole.[3][23]

In this study, 153 patients with toenail onychomycosis were randomized to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo once daily for 12 weeks.



### Foundational & Exploratory

Check Availability & Pricing

[3] The primary endpoint was the rate of complete cure, defined as 0% clinical involvement of the target toenail plus a negative potassium hydroxide (KOH) examination, at week 48.[23] The results showed a significantly higher complete cure rate in the fosravuconazole group (59.4%) compared to the placebo group (5.8%).[3][23] The mycological cure rate (negative KOH) was also significantly higher at 82.0% for the treatment group versus 20.0% for placebo.[3] The treatment was well-tolerated, with most adverse drug reactions being mild to moderate in severity.[23]





Click to download full resolution via product page

Workflow of the Phase III clinical trial of fosravuconazole for onychomycosis.



## **Experimental Protocols**

# Protocol 1: In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[24]

- Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted with a spectrophotometer to match a 0.5 McFarland standard, resulting in a stock suspension. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL.
- Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.008 to 8 μg/mL).[24]
- Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.[24]
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. Readings are performed visually or with a plate reader.

# Protocol 2: Animal Model of Invasive Aspergillosis (Immunosuppressed Rabbit)

This protocol is a generalized representation of methods used in efficacy studies.[20]

- Animals: New Zealand White rabbits are used.
- Immunosuppression: Rabbits are rendered neutropenic through the administration of cyclophosphamide (e.g., 200 mg/kg intraperitoneally) several days before infection.[19]
   Corticosteroids may also be administered to maintain immunosuppression.



- Infection: Animals are challenged intravenously with a lethal or sublethal inoculum of Aspergillus fumigatus conidia (e.g., 10<sup>5</sup> or 10<sup>6</sup> CFU).
- Treatment: Oral therapy with ravuconazole (e.g., prepared in a vehicle of ethanol, polysorbate 80, and polyethylene glycol 400) is initiated 24 hours post-challenge and continued daily for a specified duration (e.g., 6-12 days). Control groups include untreated animals and those receiving a comparator drug like amphotericin B.
- Endpoints: Efficacy is assessed based on survival over the study period, clearance of serum galactomannan (an Aspergillus antigen), and quantitative culture of tissues (liver, lung, kidney, brain) at the end of the study to determine the fungal burden.

### **Protocol 3: Pharmacokinetic Analysis (HPLC Method)**

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying ravuconazole in plasma.[13]

- Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solidphase extraction. For example, a protein precipitation step might be followed by extraction with an organic solvent. An internal standard is added to each sample before extraction.
- Chromatographic System: An HPLC system equipped with a UV detector is used.
- Column: A reverse-phase C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 μm) is typically employed.[13]
- Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), is run at a constant flow rate (e.g., 1.0 mL/min).[13]
- Detection: The UV detector is set to a wavelength where ravuconazole has significant absorbance (e.g., 287 nm).[13]
- Quantification: A calibration curve is generated using standards of known ravuconazole
  concentrations. The concentration in unknown samples is determined by comparing the peak
  area ratio of ravuconazole to the internal standard against the calibration curve. The method
  is validated for linearity, accuracy, precision, and selectivity.[4]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of fosravucona ... | Article | H1 Connect [archive.connect.h1.co]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation methods of Ravuconazole and its prodrug F-RVCZ.\_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 8. Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: synthesis and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. whitesscience.com [whitesscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Ergosterol Synthesis Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of ravuconazole, a new triazole antifungal, in a rat intraabdominal abscess model PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Fosravuconazole | DNDi [dndi.org]
- 20. Efficacy of ravuconazole in a murine model of vaginitis by Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of additional oral fosravuconazole l-lysine ethanolate therapy following inadequate response to initial treatment for onychomycosis: A multicenter, randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacies of Two New Antifungal Agents, the Triazole Ravuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Ravuconazole: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b066598#discovery-and-development-history-of-ravuconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com